molecular formula C20H21N3OS B2736519 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea CAS No. 887890-25-7

3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea

Cat. No.: B2736519
CAS No.: 887890-25-7
M. Wt: 351.47
InChI Key: UHXZRXFNLXZCGI-UHFFFAOYSA-N
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Description

3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a quinoline moiety, a thiourea group, and a methylphenyl group

Scientific Research Applications

3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base to form the quinoline core.

Next, the quinoline derivative undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group. The resulting intermediate is then reacted with 3-methylphenyl isothiocyanate to form the final thiourea compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, dihydroquinoline derivatives, and various substituted quinoline and thiourea compounds.

Mechanism of Action

The mechanism of action of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiourea group can interact with various enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound can induce oxidative stress, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-phenylthiourea
  • 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(4-methylphenyl)thiourea
  • 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-methylphenyl)thiourea

Uniqueness

The uniqueness of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the specific arrangement of functional groups allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-4-3-5-17(10-13)22-20(25)21-9-8-16-12-15-7-6-14(2)11-18(15)23-19(16)24/h3-7,10-12H,8-9H2,1-2H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXZRXFNLXZCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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